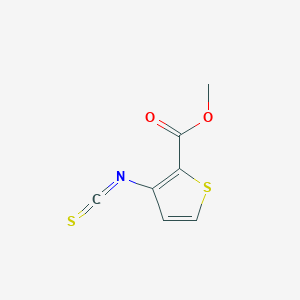

Methyl 3-isothiocyanatothiophene-2-carboxylate

描述

Methyl 3-isothiocyanatothiophene-2-carboxylate (CAS: 81321-10-0) is a thiophene-based heterocyclic compound with the molecular formula C₇H₅NO₂S₂ and a molecular weight of 199.25 g/mol. It features an isothiocyanate (-NCS) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position of the thiophene ring. Key physicochemical properties include a melting point of 57–59°C, a boiling point of 340.3°C, and a density of 1.35 g/cm³ .

This compound is synthesized via the reaction of 3-amino-2-thiophenecarboxylic acid methyl ester with thiophosgene (Cl₂C=S), yielding an ~83% product under optimized conditions .

属性

IUPAC Name |

methyl 3-isothiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c1-10-7(9)6-5(8-4-11)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBLURUDWDTMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380528 | |

| Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81321-10-0 | |

| Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isothiocyanatothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-isothiocyanatothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, which is then treated with methylamine to yield methyl thiophene-2-carboxylate. The final step involves the reaction of methyl thiophene-2-carboxylate with potassium thiocyanate in the presence of a suitable catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

化学反应分析

Types of Reactions

Methyl 3-isothiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of substituted thiophene derivatives.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from reactions with this compound include thiourea derivatives, substituted thiophenes, and various oxidized or reduced forms of the compound .

科学研究应用

Applications Overview

| Field | Application |

|---|---|

| Agriculture | Utilized as a pesticide or herbicide due to its biological activity against pests and diseases. |

| Pharmaceuticals | Acts as a building block for synthesizing pharmaceutical intermediates, contributing to drug development. |

| Material Science | Employed in the creation of advanced materials, including polymers and coatings with enhanced properties. |

| Research and Development | Valuable for studying thiophene derivatives and their applications in organic electronics. |

Agricultural Applications

Methyl 3-isothiocyanatothiophene-2-carboxylate exhibits notable biological activity, making it suitable for use as a pesticide or herbicide. Its efficacy against various agricultural pests has been documented in several studies:

- Case Study: In a controlled environment, the application of this compound demonstrated a significant reduction in pest populations, leading to improved crop yields. This compound's mode of action involves disrupting the normal physiological processes of target pests, effectively controlling infestations.

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for the introduction of diverse substituents, facilitating the development of novel therapeutic agents:

- Research Insight: Studies have shown that derivatives of this compound exhibit promising activity against specific disease targets, suggesting its potential role in developing new medications with enhanced efficacy.

Material Science

In material science, this compound is utilized in creating advanced materials with desirable properties:

- Application Example: The compound has been incorporated into polymer formulations to improve mechanical strength and thermal stability. Research indicates that materials containing this compound exhibit enhanced resistance to environmental degradation.

Research and Development

This compound is valuable in academic and industrial research settings:

- Research Focus: Investigations into thiophene derivatives have revealed their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophenes make them suitable candidates for these technologies.

作用机制

The mechanism of action of methyl 3-isothiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The thiophene ring also contributes to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-Isocyanatothiophene-2-carboxylate (CAS: 25712-16-7)

- Molecular Formula: C₇H₅NO₃S

- Molecular Weight : 183.18 g/mol

- Key Difference : Replaces the isothiocyanate (-NCS) group with an isocyanate (-NCO) group.

- Properties : Lower molecular weight and distinct reactivity due to reduced nucleophilicity of the -NCO group compared to -NCS. Used in similar synthetic pathways but requires milder reaction conditions .

Ethyl 5-(4-Chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate

- Molecular Formula: C₁₄H₁₁ClNO₂S₂

- Molecular Weight : 329.82 g/mol

- Key Differences :

- Substituent : A 4-chlorophenyl group at the 5-position.

- Ester Group : Ethyl ester (-COOCH₂CH₃) instead of methyl.

Positional Isomers

Methyl 2-Isothiocyanatothiophene-3-carboxylate (CAS: 126637-07-8)

- Molecular Formula: C₇H₅NO₂S₂

- Molecular Weight : 199.25 g/mol

- Key Difference : Isothiocyanate and ester groups are swapped (NCS at 2-position, COOCH₃ at 3-position).

- Properties : Similar molecular weight but distinct electronic effects due to altered ring substitution. Lower reactivity in nucleophilic additions compared to the 3-NCS isomer .

Aromatic Backbone Modifications

Methyl 2-Isothiocyanatobenzoate (CAS: 16024-82-1)

Comparative Data Table

生物活性

Methyl 3-isothiocyanatothiophene-2-carboxylate (MITC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into the biological activity of MITC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MITC is characterized by the presence of an isothiocyanate functional group attached to a thiophene ring, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of MITC is primarily attributed to its ability to react with nucleophiles such as thiols and amines. This reactivity facilitates the modification of proteins and other biomolecules, influencing their function. The isothiocyanate group is known for its role in various biochemical pathways, including:

- Anticancer Activity : MITC has shown promise in targeting cancer cells by inhibiting key enzymes involved in cell proliferation.

- Antimicrobial Properties : It exhibits significant activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have investigated the anticancer properties of MITC, particularly its effects on various cancer cell lines. For instance, a study demonstrated that MITC inhibited the growth of leukemia cells with an IC50 value of approximately 1.3 μM, indicating potent anticancer activity . The compound's mechanism involves disrupting mitotic processes by targeting polo-like kinase 1 (Plk1), a crucial regulator in cancer cell division .

Antimicrobial Activity

MITC has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using the agar well diffusion method, revealing effective bactericidal action .

Case Studies and Research Findings

- Study on Anticancer Mechanisms :

- Antimicrobial Efficacy :

-

Proteomics Applications :

- MITC has been employed in proteomics research to study protein interactions and functions. Its ability to modify proteins through covalent bonding makes it valuable for understanding complex biological systems .

Comparative Analysis with Similar Compounds

The biological activities of MITC can be compared with similar compounds to understand its unique properties:

| Compound Name | Structure | Key Activity |

|---|---|---|

| Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate | Contains benzyl group | Enhanced reactivity in organic synthesis |

| Methyl 5-benzyl-2-thiophenecarboxylate | Lacks isothiocyanate | Reduced biological activity |

| Methyl 5-benzyl-2-isothiocyanatothiophene-3-sulfonate | Contains sulfonate | Altered solubility; different reactivity profile |

常见问题

Q. What are the key steps in synthesizing Methyl 3-isothiocyanatothiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves:

- Step 1: Reacting a thiophene carboxylate precursor (e.g., methyl 3-aminothiophene-2-carboxylate) with thiophosgene (Cl₂C=S) or a safer isothiocyanate-generating reagent under inert conditions (e.g., N₂ atmosphere).

- Step 2: Purification via reverse-phase HPLC using a methanol-water gradient to isolate the product .

- Step 3: Characterization using ¹H/¹³C NMR to confirm the isothiocyanate (-NCS) group (e.g., absence of NH₂ signals, presence of thiocyanate-related shifts) and IR spectroscopy to detect C=O (ester) and N=C=S stretches .

Q. How is the purity of this compound confirmed during synthesis?

Methodological Answer: Purity is validated using:

- High-Performance Liquid Chromatography (HPLC): A methanol-water mobile phase (e.g., 30% → 100% gradient) resolves impurities; retention time and peak integration confirm purity ≥95% .

- Nuclear Magnetic Resonance (NMR): Sharp, well-resolved peaks in ¹H/¹³C spectra indicate minimal contaminants. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) matches the theoretical mass .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Hazard Mitigation: The compound may irritate skin/eyes (GHS07: H315, H319). Neutralize spills with inert adsorbents (e.g., vermiculite) .

- Storage: Store refrigerated (2–8°C) in airtight, light-resistant containers to prevent degradation .

Q. How is the compound’s stability assessed under different conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility Tests: Evaluate solubility in DMSO, methanol, or chloroform via saturation experiments.

- Long-Term Storage: Monitor via periodic HPLC and NMR over weeks/months to detect hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- IR Spectroscopy: Confirm the isothiocyanate group (N=C=S stretch at ~2050–2150 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

- NMR:

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL (for refinement) and Mercury CSD (for visualization) to determine bond angles, torsional strain, and ring puckering .

- Ring Puckering Analysis: Apply Cremer-Pople parameters (e.g., amplitude and phase angles) to quantify non-planarity in the thiophene ring .

- Validation: Cross-check with ORTEP-3 for thermal ellipsoid modeling and WinGX for data integration .

Q. How to address contradictions in reactivity data during derivatization?

Methodological Answer:

- Controlled Kinetic Studies: Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.

- Computational Modeling: Use density functional theory (DFT) to predict electrophilic/nucleophilic sites. For example, the isothiocyanate group’s reactivity can be modeled using Gaussian or ORCA software .

- In Situ Monitoring: Employ LC-MS to track intermediate formation and side reactions .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Protection-Deprotection: Protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during functionalization steps.

- Catalysis: Use Pd(0) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Workflow Automation: Implement flow chemistry for precise control of reaction time and temperature .

Q. How to analyze intermolecular interactions in crystal packing?

Methodological Answer:

- Hirshfeld Surface Analysis: Use Mercury CSD to map close contacts (e.g., C-H···O, π-π stacking) and quantify interaction percentages .

- Packing Similarity Tools: Compare with analogous thiophene derivatives in the Cambridge Structural Database (CSD) to identify common motifs .

- Void Analysis: Calculate solvent-accessible voids to assess crystallinity and potential for co-crystallization .

Q. How to validate bioactivity data in pharmacological studies?

Methodological Answer:

- Dose-Response Curves: Perform assays (e.g., IC₅₀ determination) in triplicate using standardized cell lines (e.g., HEK293 or HeLa).

- Target Engagement: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to proteins .

- Metabolic Stability: Assess hepatic clearance using liver microsomes and LC-MS/MS to quantify metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。